molecular formula C32H50N10O8 B14656825 Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- CAS No. 52608-59-0

Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl-

Cat. No.: B14656825
CAS No.: 52608-59-0
M. Wt: 702.8 g/mol
InChI Key: VCWMBINVDTXREX-QORCZRPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- is a synthetic oligopeptide comprising several amino acid residues joined in sequence. This compound is known for its role in stimulating the synthesis and secretion of pituitary gonadotropins, such as luteinizing hormone and follicle-stimulating hormone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to dityrosine formation, while substitution can yield peptide analogs with modified biological activity.

Scientific Research Applications

Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and hormone regulation.

    Medicine: Explored for potential therapeutic applications in hormone-related disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the synthesis and secretion of hormones. The molecular targets include gonadotropin-releasing hormone (GnRH) receptors, which play a crucial role in regulating reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- is unique due to its specific sequence and the presence of the N-acetyl group, which can influence its stability and biological activity. This compound’s ability to stimulate hormone release makes it valuable for both research and therapeutic applications.

Properties

CAS No.

52608-59-0

Molecular Formula

C32H50N10O8

Molecular Weight

702.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H50N10O8/c1-18(2)14-23(40-27(46)17-38-28(47)24(39-19(3)43)15-20-8-10-21(44)11-9-20)29(48)41-22(6-4-12-36-32(34)35)31(50)42-13-5-7-25(42)30(49)37-16-26(33)45/h8-11,18,22-25,44H,4-7,12-17H2,1-3H3,(H2,33,45)(H,37,49)(H,38,47)(H,39,43)(H,40,46)(H,41,48)(H4,34,35,36)/t22-,23-,24-,25-/m0/s1

InChI Key

VCWMBINVDTXREX-QORCZRPOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.